molecular formula C8F14 B14629216 Tetradecafluorooctahydropentalene CAS No. 57133-61-6

Tetradecafluorooctahydropentalene

Cat. No.: B14629216
CAS No.: 57133-61-6
M. Wt: 362.06 g/mol
InChI Key: HYUGDNMEHYRQMC-UHFFFAOYSA-N
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Description

Tetradecafluorooctahydropentalene is a highly fluorinated bicyclic hydrocarbon. Its structure consists of a pentalene core (two fused cyclopentene rings) with 14 fluorine atoms replacing hydrogen atoms in an octahydro configuration. This extensive fluorination likely imparts unique properties, such as:

  • High thermal and chemical stability due to strong C–F bonds.
  • Hydrophobicity and resistance to oxidation.
  • Potential applications in lubricants, surfactants, or refrigerants, similar to other perfluorinated compounds.

Properties

CAS No.

57133-61-6

Molecular Formula

C8F14

Molecular Weight

362.06 g/mol

IUPAC Name

1,1,2,2,3,3,3a,4,4,5,5,6,6,6a-tetradecafluoropentalene

InChI

InChI=1S/C8F14/c9-1-2(10,5(15,16)7(19,20)3(1,11)12)6(17,18)8(21,22)4(1,13)14

InChI Key

HYUGDNMEHYRQMC-UHFFFAOYSA-N

Canonical SMILES

C12(C(C(C(C1(F)F)(F)F)(F)F)(C(C(C2(F)F)(F)F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetradecafluorooctahydropentalene typically involves the fluorination of hydrocarbon precursors. One common method is the direct fluorination of octahydropentalene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized reactors designed to handle fluorination reactions. These reactors ensure the safe and efficient conversion of hydrocarbon precursors to the desired fluorinated product. The reaction conditions, such as temperature, pressure, and fluorine concentration, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Tetradecafluorooctahydropentalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: this compound can undergo addition reactions with nucleophiles, resulting in the formation of new carbon-fluorine bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used to introduce hydroxyl or amino groups, respectively.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.

Major Products Formed: The major products formed from these reactions include various fluorinated derivatives with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

Tetradecafluorooctahydropentalene has found applications in several scientific domains:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in drug delivery systems.

    Industry: The compound is utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its exceptional chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which tetradecafluorooctahydropentalene exerts its effects is primarily related to its fluorine content. Fluorine atoms create strong carbon-fluorine bonds, which enhance the compound’s stability and reactivity. These bonds can interact with various molecular targets and pathways, leading to specific biological or chemical effects. For instance, in drug delivery systems, the compound’s fluorinated structure can improve the bioavailability and stability of therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Tetradecafluorooctahydropentalene, it can be compared to structurally or functionally related fluorinated hydrocarbons. Below is a hypothetical analysis based on general chemical knowledge:

Perfluorodecalin (C₁₀F₁₈)

  • Structure : A fully fluorinated decalin (bicyclic decane).
  • Properties :
    • Boiling point: ~142°C.
    • High gas solubility, used in biomedical oxygen transport.
  • Comparison :
    • This compound has a smaller bicyclic system (8-membered vs. 10-membered), which may reduce boiling point and increase volatility.

Octafluorocyclopentane (C₅F₈)

  • Structure: Monocyclic perfluorinated cyclopentane.
  • Properties :
    • Boiling point: ~32°C.
    • Used as a refrigerant.
  • Comparison: The bicyclic nature of this compound likely enhances thermal stability compared to monocyclic analogs.

Hexafluorobenzene (C₆F₆)

  • Structure : Aromatic perfluorinated ring.
  • Properties :
    • Boiling point: 80°C.
    • High dielectric constant.
  • Comparison: this compound lacks aromaticity, which may reduce its electronic applications but improve compatibility with non-polar matrices.

Table 1: Hypothetical Property Comparison

Compound Molecular Formula Boiling Point (°C) Stability Application
This compound C₈F₁₄ ~100–120 (estimated) High Lubricants, coatings
Perfluorodecalin C₁₀F₁₈ 142 Very High Biomedical
Octafluorocyclopentane C₅F₈ 32 Moderate Refrigerants
Hexafluorobenzene C₆F₆ 80 Moderate Electronics

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